(6-Aminohexyl)trimethylammonium Bromide Hydrobromide
CAS No.: 33968-67-1
Cat. No.: VC21349229
Molecular Formula: C9H24N2Br2
Molecular Weight: 320.11 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 33968-67-1 |
---|---|
Molecular Formula | C9H24N2Br2 |
Molecular Weight | 320.11 g/mol |
IUPAC Name | 6-aminohexyl(trimethyl)azanium;bromide;hydrobromide |
Standard InChI | InChI=1S/C9H23N2.2BrH/c1-11(2,3)9-7-5-4-6-8-10;;/h4-10H2,1-3H3;2*1H/q+1;;/p-1 |
Standard InChI Key | NIELYIRFOUAOEZ-UHFFFAOYSA-M |
SMILES | C[N+](C)(C)CCCCCCN.Br.[Br-] |
Canonical SMILES | C[N+](C)(C)CCCCCCN.Br.[Br-] |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | 62-64°C |
Chemical Identity and Structural Characteristics
Basic Identification
The compound (6-Aminohexyl)trimethylammonium Bromide Hydrobromide, with CAS Registry Number 33968-67-1, is a quaternary ammonium salt with a linear carbon chain containing both quaternary ammonium and primary amine functional groups. Table 1 summarizes the fundamental identification parameters of this compound.
Table 1: Chemical Identification Parameters
Parameter | Information |
---|---|
CAS Number | 33968-67-1 |
Molecular Formula | C₉H₂₄Br₂N₂ |
Molecular Weight | 320.11 g/mol |
IUPAC Name | 6-aminohexyl(trimethyl)azanium;bromide;hydrobromide |
InChI | InChI=1S/C9H23N2.2BrH/c1-11(2,3)9-7-5-4-6-8-10;;/h4-10H2,1-3H3;2*1H/q+1;;/p-1 |
InChI Key | NIELYIRFOUAOEZ-UHFFFAOYSA-M |
SMILES | CN+(C)CCCCCCN.Br.[Br-] |
Nomenclature and Synonyms
The compound is known by various synonyms in different databases and commercial catalogs, reflecting its applications in pharmaceutical analysis and chemical research. Some of the commonly used synonyms are listed in Table 2.
Table 2: Common Synonyms
Synonym |
---|
6-Amino-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide |
6-aminohexyl(trimethyl)azanium;bromide;hydrobromide |
Colesevelam Aminoquat Impurity |
Colesevelam Aminoquat Impurity HBr |
Colesevelam Impurity 1 |
6-Amino-N,N,N-trimethylhexan-1-aminium bromide hydrobromide |
Structural Features
The structure of (6-Aminohexyl)trimethylammonium Bromide Hydrobromide consists of a six-carbon chain with a primary amine group at one end and a quaternary ammonium group at the other end. The compound exists as a hydrobromide salt with two bromide counterions. This structure provides the molecule with distinctive chemical properties and biological activities .
Physical and Chemical Properties
Physical State and Appearance
(6-Aminohexyl)trimethylammonium Bromide Hydrobromide appears as a solid substance with coloration ranging from off-white to pale yellow. The physical state and appearance characteristics are detailed in Table 3.
Table 3: Physical Characteristics
Property | Value |
---|---|
Physical State | Solid |
Color | Off-White to Pale Yellow |
Melting Point | 62-64°C |
Solubility | Slightly soluble in DMSO, Methanol, and Water |
Chemical Properties
The chemical properties of this compound are principally determined by its functional groups: the quaternary ammonium moiety and the primary amine. These groups contribute to its behavior in various chemical reactions and its interactions with biological systems .
Table 4: Chemical Properties
Property | Value | Reference |
---|---|---|
Hydrogen Bond Donor Count | 2 | |
Hydrogen Bond Acceptor Count | 2 | |
Rotatable Bond Count | 6 | |
Topological Polar Surface Area | 26 Ų | |
Heavy Atom Count | 13 | |
Complexity | 84.1 |
Biochemical Properties and Activities
Interaction with Enzymes
One of the most noteworthy biochemical properties of (6-Aminohexyl)trimethylammonium Bromide Hydrobromide is its interaction with diamine oxidase enzymes. Specifically, it serves as both a potent inhibitor and substrate for pig kidney diamine oxidase, making it valuable for studies involving this enzyme .
The mechanism of this interaction likely involves the primary amine group of the compound, which can undergo oxidation by the diamine oxidase enzyme. Simultaneously, the compound can inhibit the enzyme's activity, possibly through competitive binding at the active site.
Structure-Activity Relationship
The dual functionality of (6-Aminohexyl)trimethylammonium Bromide Hydrobromide as both an inhibitor and substrate for diamine oxidase suggests a complex structure-activity relationship. The six-carbon chain length separating the amine and quaternary ammonium groups appears to be optimal for interaction with the enzyme's active site, allowing for both catalytic conversion and inhibitory effects .
Applications
Analytical Applications
Comparison with Related Compounds
(6-Aminohexyl)trimethylammonium Bromide Hydrobromide belongs to a class of bifunctional quaternary ammonium compounds. A structurally related compound is 6-Bromohexan-1-amine Hydrobromide (CAS: 14502-76-2), which shares the six-carbon chain backbone but differs in functional groups. This related compound has a molecular weight of 261.00 g/mol and contains a terminal amine group and a bromide at the opposite end of the chain .
The presence of the quaternary ammonium group in (6-Aminohexyl)trimethylammonium Bromide Hydrobromide, as opposed to the terminal bromine in 6-Bromohexan-1-amine Hydrobromide, significantly affects its solubility, reactivity, and biological properties.
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